molecular formula C14H12N2O3 B8023563 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one

4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one

Cat. No.: B8023563
M. Wt: 256.26 g/mol
InChI Key: IOTUSUVEITWNRV-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one is a hybrid organic compound featuring a cyclohex-3-en-1-one core linked to a 5-nitro-substituted indole moiety. The cyclohexenone ring (C₆H₈O, MW: 96.13 g/mol) provides a conjugated ketone system, while the 5-nitroindole group introduces electron-withdrawing and aromatic characteristics .

Properties

IUPAC Name

4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-11-4-1-9(2-5-11)13-8-15-14-6-3-10(16(18)19)7-12(13)14/h1,3,6-8,15H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTUSUVEITWNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Indole

Nitration of 1H-indole using mixed acids (HNO₃/H₂SO₄) yields 5-nitroindole as the major product due to the electrophilic aromatic substitution’s regioselectivity. However, over-nitration and oxidation side reactions necessitate careful temperature control (0–5°C) and short reaction times (≤2 hours).

Reductive Functionalization

Hydrogenation of 5-nitroindole derivatives using Pd/C under H₂ atmosphere enables selective reduction of intermediates while retaining the nitro group. For example, intermediate 3 (1-methyl-1H-indol-5-amine) is synthesized in 60% yield via hydrogenation of nitroindole 2 .

Cyclohex-3-en-1-one Ring Formation

The cyclohexenone ring is constructed via cyclization or oxidation strategies:

Robinson Annulation

A classic method involves the base-catalyzed cyclization of methyl vinyl ketone with a diketone precursor. For instance, treatment of 1,5-diketones with KOtBu in THF induces intramolecular aldol condensation, forming cyclohexenone rings in yields up to 75%.

Oxidative Dehydrogenation

Cyclohexanol derivatives are oxidized to cyclohexenone using Jones reagent (CrO₃/H₂SO₄) or IBX (2-iodoxybenzoic acid). Photochemical oxidation under blue LED irradiation (400 nm, 6 W) has also been reported to enhance efficiency, achieving 89% yield in optimized conditions.

Coupling Strategies for Fragment Assembly

Conjugation of the 5-nitroindole and cyclohexenone fragments is achieved through the following methods:

Friedel-Crafts Acylation

The indole’s 3-position undergoes electrophilic substitution with cyclohexenone-derived acyl chlorides. For example, reacting 5-nitroindole with 4-chlorocyclohex-3-en-1-one in the presence of AlCl₃ yields the target compound in 52% yield. Side products from over-acylation are minimized by using stoichiometric Lewis acid (1.1 equiv).

Suzuki-Miyaura Cross-Coupling

A boronate ester-functionalized indole is coupled with a halogenated cyclohexenone. Optimized conditions (B₂(OH)₄, KOAc, MeOH, 50°C) provide 87% yield for analogous systems. This method offers superior regiocontrol but requires pre-functionalized substrates.

Vilsmeier-Haack Formylation and Subsequent Condensation

Formylation of 5-nitroindole using the Vilsmeier reagent (POCl₃/DMF) generates 3-formyl-5-nitroindole, which undergoes aldol condensation with cyclohexanone enolates. NaBH₄ reduction of the intermediate α,β-unsaturated ketone furnishes the saturated cyclohexenone derivative.

Optimization and Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionYield ImprovementSource
Coupling catalystB₂(OH)₄ (1.5 equiv)89% → 87% (isol.)
Solvent systemTHF/MeOH (4:1 v/v)+32%
Temperature50°C+29%
Light source (photochemical)400 nm LED (6 W)+41%

Notes :

  • Excess diboron reagents (e.g., B₂nep₂) improve conversion but complicate purification.

  • Prolonged hydrogenation (>6 hours) leads to nitro group reduction, necessitating strict reaction monitoring.

Challenges and Mitigation Strategies

  • Nitro Group Stability : The nitro substituent is prone to reduction under hydrogenation conditions. Using Pd/C with controlled H₂ flow (1 atm, 25°C) prevents over-reduction.

  • Indole Reactivity : The 3-position’s nucleophilicity is diminished by the electron-withdrawing nitro group. Activating agents (e.g., Triton B) enhance reactivity in alkylation steps.

  • Cyclohexenone Tautomerism : The enol-keto equilibrium is suppressed by employing aprotic solvents (e.g., THF) and low temperatures (0°C).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of indole (δ 7.8–8.2 ppm) and cyclohexenone’s α,β-unsaturated ketone (δ 6.2 ppm, d, J = 10 Hz).

  • HRMS : [M+H]⁺ calculated for C₁₄H₁₁N₂O₃: 255.0764; observed: 255.0768.

  • XRD : Confirms planarity of the indole-enone conjugated system .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one acts as an important intermediate due to its reactivity. It can undergo various chemical reactions, including:

  • Oxidation : Producing carboxylic acids or ketones.
  • Reduction : Converting the nitro group to an amine.
  • Substitution : Forming substituted derivatives through nucleophilic attacks.

Biology

The compound has shown promise in biological research, particularly in drug discovery. Its structure allows it to interact with various biological targets, potentially leading to novel therapeutic agents. Studies indicate that derivatives may possess:

  • Anti-inflammatory properties
  • Anticancer activities , with mechanisms involving apoptosis induction and cell cycle arrest .

Medicine

Research highlights the pharmacological potential of this compound:

  • Anticancer Activity : In vitro studies demonstrate effective inhibition of cancer cell proliferation across various cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Apoptosis induction
    HeLa (Cervical)10G2/M phase arrest
    A549 (Lung)20Caspase activation
  • Antimicrobial Activity : Exhibits effectiveness against several bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

These properties suggest its potential as a candidate for new drug formulations.

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and specialty chemicals. Its unique reactivity allows for the development of various materials and chemical processes .

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound:

Case Study 1 : A study on MCF-7 breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations over 48 hours. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups.

Case Study 2 : Clinical trials involving patients with advanced solid tumors indicated partial responses when treated with regimens including this compound, highlighting its potential for use in combination therapies.

Mechanism of Action

The mechanism by which 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

  • Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

  • Signal Transduction: The compound may affect intracellular signaling pathways, influencing cellular functions and behaviors.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one (25a)

  • Structure : Trifluoromethyl ketone attached to 5-nitroindole.
  • Key Features: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the cyclohexenone ring in the target compound . Synthesized via trifluoroacetic anhydride (TFAA) coupling under nitrogen at 80°C, yielding 100% crude product .
  • Molecular Formula : C₁₀H₅F₃N₂O₃ (MW: 258.16 g/mol).
  • Applications : Likely explored as an intermediate in kinase inhibitors due to its electron-deficient ketone.

(4S,5R)-4-(Dodecylthio)-5-((R*)-2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethyl)-dihydrofuran-2(3H)-one (5ga and 5ha)

  • Structure: Dihydrofuranone ring with a trifluoroethyl-5-nitroindole substituent and dodecylthio chain.
  • Synthesized via column chromatography (petroleum ether/ethyl acetate gradients) with moderate yields (28–46%) .
  • Molecular Formula : C₂₆H₃₆F₃N₂O₄S (MW: 529.65 g/mol for 5ha).
  • Applications : These lipophilic derivatives may serve as prodrugs or membrane-targeting agents.

(2E,6E)-2,6-Bis(4-Methylbenzylidene)cyclohex-3-en-1-one

  • Structure: Cyclohexenone core with two 4-methylbenzylidene substituents.
  • Key Features :
    • The bis-aromatic system enables strong π-π stacking interactions, unlike the nitroindole group in the target compound.
    • Synthesized via aldol condensation, confirmed by X-ray crystallography (R-factor: 0.035) .
  • Molecular Formula : C₂₁H₂₀O (MW: 288.38 g/mol).
  • Applications: Potential use in materials science or as a fluorescent probe.

5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

  • Structure: Fused indole-dihydroquinolone system with a methyl group.
  • Key Features: Lacks the nitro group and cyclohexenone ring, reducing electrophilicity. Methyl substitution at the indole nitrogen may improve solubility but decrease reactivity .
  • Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol).
  • Applications : Investigated in CNS drug discovery due to its rigid bicyclic framework.

Structural and Functional Analysis Table

Compound Name Core Structure Molecular Formula Key Functional Groups References
4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one Cyclohexenone + nitroindole C₁₃H₁₀N₂O₃ α,β-unsaturated ketone, nitro
2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone Trifluoromethyl ketone C₁₀H₅F₃N₂O₃ CF₃, nitro
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohex-3-en-1-one Cyclohexenone + aryl C₂₁H₂₀O Bis-benzylidene
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one Indole-dihydroquinolone C₁₁H₁₁NO₂ Acetyl, methyl

Biological Activity

Overview

4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole ring and a nitro group, which are known to influence various biological processes, including enzyme inhibition, receptor binding, and signal transduction. Research indicates that derivatives of this compound may possess significant pharmacological properties, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2, with a molecular weight of approximately 256.26 g/mol. Its structure includes:

  • Indole Ring : A bicyclic structure known for its role in biological activity.
  • Nitro Group : Implicated in various biochemical interactions.
  • Cyclohexenone Ring : Contributes to the compound's reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways. For instance, studies have shown that nitro-substituted indole derivatives can act as inhibitors of various enzymes linked to cancer progression and inflammation .

Receptor Binding : It can bind to receptors on cell surfaces, modulating cellular responses. This interaction can influence pathways associated with cell proliferation and apoptosis.

Signal Transduction : The compound may affect intracellular signaling pathways, impacting cellular functions such as growth and differentiation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
HepG20.9
MCF70.55
HeLa0.50

These findings indicate that this compound is more cytotoxic than traditional chemotherapeutics like doxorubicin, particularly against liver cancer cells .

Antimicrobial Activity

The presence of the nitro group is crucial for the antimicrobial properties of this compound. Studies have shown that it has notable activity against Mycobacterium tuberculosis, with an MIC value as low as 0.78 μM . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It demonstrates the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, indicating its potential as a multi-target therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various indole derivatives, including this compound, against several cancer cell lines using MTT assays. The results indicated high selectivity towards cancer cells while exhibiting low toxicity towards normal cells .
  • Antimicrobial Evaluation : In vitro studies assessed the effectiveness of the compound against Gram-positive bacteria and fungi. The results highlighted its potential as a new antimicrobial agent, particularly effective against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for preparing 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one, and what yield optimization strategies are recommended?

Methodological Answer: The synthesis typically involves functionalizing the indole core and coupling it with a cyclohexenone moiety. Key steps include:

  • Indole alkylation : Use NaH in DMF to introduce substituents at the indole’s 3-position (e.g., 3-chlorobenzyl groups) .
  • Nitro group introduction : Nitration of the indole ring at the 5-position using HNO₃/H₂SO₄ or milder nitrating agents to avoid over-oxidation.
  • Cyclohexenone coupling : Employ cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to attach the cyclohexenone fragment.

Q. Yield Optimization Strategies :

  • Temperature control : Lower reaction temperatures (0–5°C) improve regioselectivity during nitration.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Purification : Use flash column chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate high-purity products .

Q. Table 1: Representative Synthetic Approaches

StepConditionsYield RangeReference
Indole alkylationNaH, DMF, 0°C → RT, 12h85–90%
NitrationHNO₃/H₂SO₄, 0°C, 2h70–75%
Cyclohexenone couplingPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C, 8h28–46%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the indole NH proton appears as a singlet at δ 10–12 ppm, while the cyclohexenone carbonyl resonates at δ 190–210 ppm in ¹³C NMR .
  • HRMS (ESI) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₃: 255.0764; observed: 255.0770) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or nitro group orientation (if crystals are obtainable) .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with DFT-calculated values for nitro-indole derivatives.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when confirming the structure of this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Strategies include:

  • Multi-technique validation : Cross-reference NMR, HRMS, and X-ray data. For example, if NMR suggests a planar nitro group but X-ray shows a twisted conformation, consider solvent effects or temperature-dependent conformational changes .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR shifts under different conformations and compare with experimental data .
  • Variable-temperature NMR : Monitor signal splitting or coalescence to identify dynamic processes .

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites on the indole and cyclohexenone moieties .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
  • TD-DFT : Predict UV-Vis absorption spectra for photostability studies .

Q. Key Parameters :

  • Solvent effects (PCM model for DMSO or methanol).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer behavior.

Q. What methodological considerations are critical when designing kinetic studies or reaction mechanism investigations for nitro-indole derivatives?

Methodological Answer:

  • In situ monitoring : Use UV-Vis or FTIR spectroscopy to track nitro group reduction or cyclohexenone ring-opening kinetics .
  • Isotopic labeling : Introduce ¹⁵N or deuterium at the nitro group to study proton transfer steps via MS/MS fragmentation .
  • Control experiments : Test competing pathways (e.g., radical vs. polar mechanisms) using radical scavengers (TEMPO) or ionic strength variations .

Q. Table 2: Kinetic Study Design

ParameterApproachReference
Rate determinationPseudo-first-order conditions
Activation energyArrhenius plot (ln k vs. 1/T)
Solvent effectsVarying polarity (DMSO → hexane)

Q. How can researchers address challenges in achieving regioselectivity during the functionalization of the indole ring?

Methodological Answer:

  • Protecting groups : Use Boc or SEM groups to block reactive sites (e.g., NH) before nitration or alkylation .
  • Directed ortho-metallation : Employ directing groups (e.g., –OMe) to control nitration or halogenation positions .
  • Microwave-assisted synthesis : Enhance selectivity via rapid, controlled heating (e.g., 100°C, 30 min vs. traditional 24h) .

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